7-Methoxy-1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine
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Overview
Description
7-Methoxy-1,2,3,4-tetrahydro1benzofuro[2,3-c]pyridine is a heterocyclic compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,2,3,4-tetrahydro1benzofuro[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones under basic conditions . Another approach includes the use of transition-metal catalysis for the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like microwave-assisted synthesis (MWI) can also be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1,2,3,4-tetrahydro1benzofuro[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups .
Scientific Research Applications
7-Methoxy-1,2,3,4-tetrahydro1benzofuro[2,3-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its biological activities make it a candidate for studying cellular processes and interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydro1benzofuro[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: Shares the core benzofuran structure but lacks the tetrahydropyridine ring.
Indole: Another heterocyclic compound with a similar structure but different biological activities.
Benzothiophene: Similar in structure but contains a sulfur atom instead of oxygen.
Uniqueness
7-Methoxy-1,2,3,4-tetrahydro1benzofuro[2,3-c]pyridine is unique due to its specific combination of the benzofuran and tetrahydropyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Biological Activity
7-Methoxy-1,2,3,4-tetrahydro benzofuro[2,3-c]pyridine (CAS No. 263544-13-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other notable pharmacological activities.
- Molecular Formula : C12H13NO2
- Molecular Weight : 203.237 g/mol
- Structural Features : The compound features a methoxy group and a tetrahydrobenzofuro moiety that contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 7-methoxy-1,2,3,4-tetrahydro benzofuro[2,3-c]pyridine.
In Vitro Studies
- Cell Lines Tested : The compound was tested against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and others.
- Mechanism of Action : Preliminary findings suggest that the compound may induce apoptosis in cancer cells through the regulation of apoptosis-related genes. This was supported by microarray studies indicating changes in gene expression associated with cell death pathways .
Table 1: Anticancer Activity Data
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
7-Methoxy-1,2,3,4-tetrahydro benzofuro[2,3-c]pyridine | MCF-7 | TBD | Apoptosis induction |
LP-14 (related structure) | A549 | 3-5 | Kinase inhibition |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various bacterial strains.
Antibacterial and Antifungal Studies
- Bacterial Strains : Tested against Staphylococcus aureus and Escherichia coli.
- Fungal Strains : Evaluated for activity against Candida albicans.
Table 2: Antimicrobial Activity Data
Structure-Activity Relationship (SAR)
The structure of 7-methoxy-1,2,3,4-tetrahydro benzofuro[2,3-c]pyridine significantly influences its biological activity. Modifications in the methoxy group and the benzofuro structure can enhance or diminish efficacy against cancer and microbial targets.
Case Studies
Several case studies have been conducted to explore the therapeutic potential of this compound:
- Study on Anticancer Properties : A study demonstrated that derivatives of benzofuro compounds exhibited significant cytotoxicity against MCF-7 cells with mechanisms involving apoptosis .
- Antimicrobial Efficacy Assessment : Another study assessed the antibacterial activity of related compounds against E. coli and found that structural modifications could lead to improved MIC values .
Properties
CAS No. |
263544-13-4 |
---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydro-[1]benzofuro[2,3-c]pyridine |
InChI |
InChI=1S/C12H13NO2/c1-14-8-2-3-9-10-4-5-13-7-12(10)15-11(9)6-8/h2-3,6,13H,4-5,7H2,1H3 |
InChI Key |
HVXWBKJQQGEKMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(O2)CNCC3 |
Origin of Product |
United States |
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